[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Overview
Description
“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 831169-69-8 . It has a molecular weight of 197.2 . The IUPAC name for this compound is [1-(2,2,2-trifluoroethyl)-4-piperidinyl]methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol” is 1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents would require additional experimental data.Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the use of similar compounds in synthesizing and structurally analyzing various derivatives. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized and characterized using X-ray crystallography, showing that the piperidine ring is in a chair conformation (Girish et al., 2008). Similar synthesis and characterization techniques were applied to other derivatives, providing valuable insights into their structural properties (Benakaprasad et al., 2007), (Prasad et al., 2008), (Naveen et al., 2015).
Chemical Synthesis and Intermediates
- The synthesis of related compounds has been explored for potential applications in chemical reactions. The preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, for instance, involved processes like amidation and Friedel-Crafts acylation (Zheng Rui, 2010). Such processes and intermediates are fundamental in developing various chemical products.
Antimicrobial Activity
- Some derivatives have been synthesized and tested for their antimicrobial properties. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed promising antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014).
Electrochemical Applications
- Derivatives have also been used in electrochemical applications. For example, an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol, utilized anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide (Tajima & Fuchigami, 2005). Such systems can have broad implications in industrial and laboratory settings.
Antiproliferative Properties
- Research has indicated potential antiproliferative properties of related compounds. For example, diphenyl(piperidin-4-yl)methanol derivatives have been synthesized and shown to exhibit antiproliferative effects against various carcinoma cell lines (Prasad et al., 2010).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSUBQANRFWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680470 | |
Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
CAS RN |
831169-69-8 | |
Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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